molecular formula C7H5FN2O4 B2960756 5-Amino-4-fluoro-2-nitrobenzoic acid CAS No. 53994-61-9

5-Amino-4-fluoro-2-nitrobenzoic acid

Cat. No. B2960756
CAS RN: 53994-61-9
M. Wt: 200.125
InChI Key: WNZMDEZSMNZQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-fluoro-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H5FN2O4 . It has a molecular weight of 200.13 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-Amino-4-fluoro-2-nitrobenzoic acid is 1S/C7H5FN2O4/c8-4-2-6 (10 (13)14)3 (7 (11)12)1-5 (4)9/h1-2H,9H2, (H,11,12) . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-4-fluoro-2-nitrobenzoic acid include a molecular weight of 200.13 .

Scientific Research Applications

1. Biological Material Analysis

  • 5-Amino-4-fluoro-2-nitrobenzoic acid has been used in the study of sulfhydryl groups in biological materials. Ellman developed a water-soluble aromatic disulfide for determining sulfhydryl groups, demonstrating its utility for biological materials (Ellman, 1959).

2. Synthesis of Heterocyclic Scaffolds

  • This compound serves as a building block in the solid-phase synthesis of various heterocyclic scaffolds. It has been utilized for preparing substituted nitrogenous heterocycles with significant importance in drug discovery (Křupková et al., 2013).

3. Reactivity of Thiol Groups

  • The reactivity of thiol groups in human 5-aminolaevulinate dehydratase with 5,5'-dithiobis-(2-nitrobenzoic acid) was investigated to understand the role of metal ions. This research provided insights into enzyme function and inhibition (Gibbs et al., 1985).

4. Chromatography and Detection of Amino Acids

  • 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative of 5-Amino-4-fluoro-2-nitrobenzoic acid, has been used in high-performance liquid chromatography for sensitive detection of amino acids, highlighting its role in biochemical analysis (Watanabe & Imai, 1981).

5. Synthesis of Benzodiazepinones

  • The compound has been instrumental in the solid-phase synthesis of 1,5-benzodiazepin-2-ones, a process that yields compounds with high purity and significant yields, underlining its role in the creation of therapeutic agents (Schwarz et al., 1998).

6. Antioxidative Activity Assay

  • It was used in a novel spectrofluorometric method for hypochlorous acid scavenging activity estimation in biological samples, thereby aiding in the study of antioxidative properties of various compounds (Özyürek et al., 2012).

7. Solid-Phase Synthesis of Benzimidazoles

  • The compound has been used in the synthesis of resin-bound benzimidazoles, demonstrating its versatility in creating complex organic structures (Kilburn et al., 2000).

Safety And Hazards

The safety data sheet for 5-Amino-4-fluoro-2-nitrobenzoic acid suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment is recommended, and it is advised to ensure adequate ventilation .

properties

IUPAC Name

5-amino-4-fluoro-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZMDEZSMNZQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-fluoro-2-nitrobenzoic acid

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